molecular formula C16H20ClN5S B14623656 2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine CAS No. 55921-67-0

2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine

Cat. No.: B14623656
CAS No.: 55921-67-0
M. Wt: 349.9 g/mol
InChI Key: WTYDEBIGLNBNNF-UHFFFAOYSA-N
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Description

2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with chlorinated pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylamino-4-methylpiperazino-6-chloro-5-methylthio-pyrimidine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of phenylamino, methylpiperazino, and methylthio groups, along with the chloro substituent, makes it a versatile compound for various applications.

Properties

CAS No.

55921-67-0

Molecular Formula

C16H20ClN5S

Molecular Weight

349.9 g/mol

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)-5-methylsulfanyl-N-phenylpyrimidin-2-amine

InChI

InChI=1S/C16H20ClN5S/c1-21-8-10-22(11-9-21)15-13(23-2)14(17)19-16(20-15)18-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,18,19,20)

InChI Key

WTYDEBIGLNBNNF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C(=NC(=N2)NC3=CC=CC=C3)Cl)SC

Origin of Product

United States

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